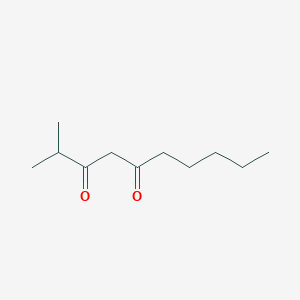

2-Methyldecane-3,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methyldecane-3,5-dione |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-10(12)8-11(13)9(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

AYDOUNLQUOXLNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyldecane 3,5 Dione

Regioselective Synthesis Strategies and Pathway Optimization

Regioselectivity is a critical consideration in the synthesis of unsymmetrical β-diketones like 2-Methyldecane-3,5-dione to ensure the desired connectivity of the carbon skeleton. Pathway optimization aims to improve reaction efficiency, yield, and purity of the final product.

The Claisen condensation is a foundational carbon-carbon bond-forming reaction used for the synthesis of β-keto esters or β-diketones. wikipedia.orgmasterorganicchemistry.com The reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of the this compound backbone, a crossed Claisen condensation between an ester and a ketone would be employed. Specifically, this would involve the reaction of an ethyl heptanoate (B1214049) with 2-butanone.

The mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form a stable enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. wikipedia.orglibretexts.org Subsequent elimination of the alkoxy group from the ester leads to the formation of the β-diketone. wikipedia.orglibretexts.org A full equivalent of a strong base is necessary because the resulting β-diketone is acidic and will be deprotonated by the base, driving the reaction to completion. masterorganicchemistry.comlibretexts.org

To introduce the methyl group at the 2-position, a subsequent alkylation reaction is necessary. The α-hydrogens of the resulting decane-3,5-dione (B14742422) are acidic and can be removed by a base to form an enolate. pressbooks.pub This enolate can then react with an alkyl halide, such as methyl iodide, in an S(_N)2 reaction to introduce the methyl group at the C-2 position, yielding this compound. pressbooks.pub The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation and avoid O-alkylation. nih.gov

Table 1: Key Steps in Claisen Condensation and Alkylation for this compound Synthesis

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Enolate Formation | 2-Butanone | Strong Base (e.g., Sodium Ethoxide) | Enolate of 2-Butanone | Generation of the nucleophile |

| 2. Nucleophilic Attack | Enolate of 2-Butanone, Ethyl Heptanoate | - | Tetrahedral Intermediate | Carbon-carbon bond formation |

| 3. Elimination | Tetrahedral Intermediate | - | Decane-3,5-dione | Formation of the β-diketone backbone |

Alternative methods for the synthesis of β-diketones provide pathways that may offer milder reaction conditions or tolerate a broader range of functional groups.

Hydration of Alkynones : The hydration of ynones is a viable method for the synthesis of 1,3-diketones. nih.gov This approach typically involves the addition of water across the carbon-carbon triple bond of an alkynone. While this can be achieved under strong acidic conditions, the use of metal catalysts, such as gold(I) complexes, allows for regioselective hydration under milder conditions. nih.govresearchgate.net For the synthesis of this compound, a suitable alkynone precursor would be required.

Decarboxylative Coupling : Decarboxylative cross-coupling reactions involve the reaction of a carboxylic acid with an organic halide to form a new carbon-carbon bond with the loss of carbon dioxide. wikipedia.org This method can be used for the synthesis of ketones from α-oxo acids. princeton.edu The reaction is often catalyzed by transition metals and offers an alternative to traditional organometallic reagents. wikipedia.org The synthesis of β-diketones can be achieved through the coupling of α-bromoketones with α-oxocarboxylates. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions, which align with the principles of green chemistry. yale.eduacs.org

Transition metal catalysis is widely employed in organic synthesis for the formation of carbon-carbon bonds.

Palladium-Catalyzed Reactions : Palladium catalysts are effective in various cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be used to form C-C bonds, which could be adapted for the synthesis of precursors to this compound. mdpi.com

Gold-Catalyzed Hydration : As mentioned earlier, gold(I) catalysts are particularly effective for the regioselective hydration of alkynones to form 1,3-diketones. nih.govresearchgate.net For example, a catalyst system of PPh(_3)AuCl and AgOTf in methanol (B129727) with water has been shown to be effective. nih.gov

Copper-Catalyzed Coupling : Copper-based systems have been used in decarboxylative coupling reactions. Bimetallic systems, such as those using both palladium and copper, can also be employed to synthesize biaryl compounds and aryl ketones. wikipedia.org

Table 2: Comparison of Catalytic Methods for β-Diketone Synthesis

| Catalytic Method | Catalyst Type | Precursors | Key Advantages |

|---|---|---|---|

| Hydration of Alkynones | Gold(I) | Alkynones | Mild reaction conditions, high regioselectivity nih.gov |

The presence of a stereocenter at the C-2 position of this compound makes it a chiral molecule. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is crucial in medicinal chemistry as different enantiomers can have different biological activities. uwindsor.cayork.ac.uk Organocatalysis utilizes small organic molecules to catalyze chemical reactions and has emerged as a powerful tool for asymmetric synthesis. york.ac.uk

For the asymmetric synthesis of this compound, an enantioselective alkylation of the decane-3,5-dione precursor could be employed. This would involve the use of a chiral organocatalyst, such as a chiral secondary amine, to control the stereochemical outcome of the reaction. rsc.org The catalyst would facilitate the formation of a chiral enamine intermediate, which would then react with the alkylating agent from a specific face, leading to the preferential formation of one enantiomer.

Green Chemistry Principles in this compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic reactions, such as the hydration of alkynones, are often more atom-economical than stoichiometric reactions. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled, which reduces waste. yale.eduacs.org Both metal-catalyzed and organocatalytic approaches discussed align with this principle.

Safer Solvents and Auxiliaries : The use of auxiliary substances should be minimized or made unnecessary. yale.edu Research into solvent-free reactions or the use of greener solvents like water is an active area of green chemistry. pnas.org

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edu The development of catalysts that are active under mild conditions contributes to this goal.

By considering these principles, the synthesis of this compound can be optimized to be not only efficient and selective but also environmentally responsible.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl heptanoate |

| 2-Butanone |

| Sodium Ethoxide |

| Methyl iodide |

| Decane-3,5-dione |

| PPh(_3)AuCl |

Solvent-Free and Atom-Economical Syntheses of this compound

Traditional methods for synthesizing β-diketones, like the Claisen condensation, often rely on volatile organic solvents and stoichiometric amounts of strong bases, leading to significant waste generation. Modern approaches aim to overcome these limitations through solvent-free reactions, often enhanced by microwave irradiation or the use of solid catalysts. These methods not only reduce pollution but also frequently offer benefits such as shorter reaction times, milder conditions, and higher yields.

Solvent-free Claisen-Schmidt condensations, a related reaction type, have been successfully carried out using solid sodium hydroxide (B78521) as a catalyst at room temperature, demonstrating the feasibility of eliminating bulk solvents. niscpr.res.inresearchgate.net For the synthesis of aliphatic β-diketones analogous to this compound, a similar solvent-free approach can be envisioned. The reaction would involve the condensation of 2-pentanone with a heptanoic acid ester.

Microwave-assisted synthesis represents another significant advancement. By directly heating the reactants, microwave irradiation can dramatically accelerate reaction rates, often in the absence of a solvent. nih.govoatext.com For instance, the condensation of ketones and aldehydes has been achieved in minutes with high yields under solvent-free microwave conditions. nih.gov This technique, when applied to the synthesis of this compound, could offer a rapid and efficient route to the target molecule.

Table 1: Comparison of Synthetic Methodologies for β-Diketone Synthesis

| Methodology | Catalyst | Solvent | Reaction Time | Yield | Atom Economy |

|---|---|---|---|---|---|

| Conventional Claisen | Sodium Ethoxide (stoichiometric) | Ethanol/Toluene | Several hours | Moderate to High | Moderate |

| Solvent-Free Grinding | Solid NaOH (catalytic) | None | Minutes | High | High |

| Microwave-Assisted | Solid Support/Catalyst | None | Minutes | High | High |

Sustainable Precursor Utilization in this compound Synthesis

The sustainability of a chemical process is intrinsically linked to the origin of its starting materials. The synthesis of this compound relies on two key precursors: 2-pentanone and a derivative of heptanoic acid. The development of pathways to produce these precursors from renewable biomass resources is a critical area of research.

Sustainable Production of 2-Pentanone:

2-Pentanone can be synthesized from lignocellulosic biomass through various routes. One promising pathway involves the conversion of furfural, a platform chemical derived from the hemicellulose fraction of biomass. Furfural can be transformed into 2-pentanone via a series of hydrodeoxygenation, ring-opening, and hydrogenation reactions over heterogeneous catalysts. researchgate.net Another approach is the fermentation of biomass-derived sugars by engineered microorganisms to produce a mixture of ketones, including 2-pentanone. nih.gov Metabolic engineering of Escherichia coli has also been explored to specifically synthesize 2-pentanone. researchgate.net

Sustainable Production of Heptanoic Acid Derivatives:

Heptanoic acid and its esters can also be sourced from renewable feedstocks. The anaerobic digestion of organic materials, such as food waste and agricultural residues, can produce a mixture of volatile fatty acids, including heptanoic acid. energy.gov Additionally, biomass-derived platform molecules like levulinic acid can be catalytically converted to other valuable chemicals, with research pointing towards pathways for producing a range of carboxylic acids. acs.orgresearchgate.netresearchgate.net Plant oils and fats can also serve as a source for medium-chain fatty acids through various chemical and enzymatic transformations.

Table 2: Potential Sustainable Precursors for this compound Synthesis

| Precursor | Biomass Source | Conversion Pathway |

|---|---|---|

| 2-Pentanone | Lignocellulosic Biomass (Hemicellulose) | Catalytic conversion of furfural |

| Sugars (from various biomass) | Fermentation using engineered microbes | |

| Heptanoic Acid | Organic Waste (e.g., food, agricultural) | Anaerobic digestion |

| Plant Oils / Animal Fats | Hydrolysis and further processing |

Mechanistic Investigations of 2 Methyldecane 3,5 Dione Reactivity

Keto-Enol Tautomerism of 2-Methyldecane-3,5-dione and Its Influence on Reaction Mechanisms

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between two constitutional isomers, known as tautomers: the diketo form and the enol form. masterorganicchemistry.comnih.govscribd.com This phenomenon, keto-enol tautomerism, is a critical determinant of the compound's physical properties and chemical reactivity. The equilibrium involves the migration of a proton and the shifting of bonding electrons. nih.gov The enol form is stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group. semanticscholar.org The presence of both tautomers means that the compound can react as either a ketone or an enol, influencing the pathways of its reactions.

The position of the keto-enol equilibrium is not fixed and is highly sensitive to environmental factors, particularly the solvent, and the nature of the substituents on the dione (B5365651) framework. missouri.educore.ac.uk

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. missouri.edu Generally, non-polar solvents tend to favor the enol form. This is because the intramolecular hydrogen bond of the enol is more stable in an environment that cannot form competing hydrogen bonds. In contrast, polar, protic solvents can stabilize the more polar keto form by engaging in intermolecular hydrogen bonding, thus shifting the equilibrium toward the keto tautomer. missouri.edu Polar aprotic solvents, such as DMSO, can also influence the equilibrium by acting as strong hydrogen bond acceptors, which can stabilize the enol tautomer. missouri.edu While specific data for this compound is not extensively published, the general trend observed for β-dicarbonyls, such as ethyl benzoylacetate, illustrates this principle. semanticscholar.org

Table 1: Illustrative Solvent Effect on Enol Percentage for a β-Ketoester

| Solvent | Polarity | Enol Percentage (%) |

|---|---|---|

| Benzene | Non-polar | 46 |

| Chloroform | Polar aprotic | 17 |

| Methanol (B129727) | Polar protic | 27 |

| Acetonitrile | Polar aprotic | 8 |

| DMSO | Polar aprotic | 9 |

Data presented for ethyl benzoylacetate to demonstrate the general principle of solvent effects on keto-enol equilibria. semanticscholar.org

Substituent Effects: The electronic properties of substituents on the β-dicarbonyl structure also impact the tautomeric equilibrium. Electron-withdrawing groups generally increase the acidity of the α-hydrogen, which tends to increase the stability and percentage of the enol form. missouri.edu In this compound, the substituents are alkyl groups (methyl, ethyl, and pentyl). These electron-donating groups may have a less pronounced effect on enolization compared to more electronegative substituents.

The slow rate of interconversion between keto and enol tautomers on the NMR timescale allows for their simultaneous observation and quantification using spectroscopic methods. mdpi.com

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for investigating tautomeric equilibria. encyclopedia.pub

¹H NMR: The enol form is characterized by a distinct, sharp signal for the hydroxyl proton, typically found far downfield (δ 10-17 ppm) due to strong intramolecular hydrogen bonding. core.ac.uk The vinylic proton also gives a characteristic signal. The keto form is identified by the signal corresponding to the protons on the α-carbon (the CH group in the case of this compound). The relative integration of these unique signals allows for the calculation of the keto-to-enol ratio.

¹³C NMR: The carbon spectra also show distinct signals for each tautomer. The keto form will display two signals for the carbonyl carbons (typically δ > 200 ppm), while the enol form will show signals for the enolic carbons (C=C) and the single carbonyl carbon at different chemical shifts. nih.gov

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy distinguishes between the tautomers by probing their characteristic vibrational frequencies. ekb.eg The different bonding arrangements in the keto and enol forms give rise to distinct absorption bands. The presence of both sets of bands in a spectrum confirms the existence of a tautomeric mixture.

Table 2: General Spectroscopic Markers for Keto-Enol Tautomers of β-Diketones

| Tautomer | Spectroscopic Method | Characteristic Signal/Frequency |

|---|---|---|

| Keto | FT-IR | C=O stretching vibrations (non-conjugated) |

| ca. 1707-1727 cm⁻¹ semanticscholar.org | ||

| Enol | FT-IR | C=O stretching (conjugated) |

| ca. 1600-1650 cm⁻¹ mdpi.com | ||

| C=C stretching (conjugated) | ||

| ca. 1580-1640 cm⁻¹ mdpi.com | ||

| Keto | ¹H NMR | α-CH proton |

| ca. δ 3.5-4.0 ppm | ||

| Enol | ¹H NMR | Enolic OH proton |

Nucleophilic and Electrophilic Reactions at the Dione Moiety of this compound

The dione moiety of this compound features electrophilic carbonyl carbons and a nucleophilic α-carbon (in its enolate form), making it a versatile substrate for a variety of reactions.

β-Diketones like this compound are valuable precursors for the synthesis of heterocyclic compounds through condensation reactions with binucleophiles, particularly those containing nitrogen. The two carbonyl groups provide reactive sites for cyclization.

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines is a classic method for synthesizing pyrazoles. The reaction proceeds via initial nucleophilic attack at one carbonyl group, followed by dehydration and subsequent intramolecular cyclization involving the second carbonyl group.

Reaction with Hydroxylamine (B1172632): The reaction with hydroxylamine hydrochloride typically yields isoxazole (B147169) derivatives.

Reaction with Amidines or Urea (B33335): Condensation with amidines (e.g., guanidine) or urea leads to the formation of substituted pyrimidines, which are core structures in many biologically active molecules.

These reactions are fundamental in medicinal chemistry for building libraries of potential therapeutic agents. openmedicinalchemistryjournal.com

The hydrogen atom on the α-carbon of this compound is significantly acidic (pKa typically in the range of 9-11 in water) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (the enolate) through resonance.

This acidity allows for easy deprotonation by a suitable base (e.g., an alkoxide) to form a stable enolate ion. This enolate is a soft nucleophile and readily participates in C-alkylation and C-acylation reactions.

Alkylation: The reaction of the enolate with alkyl halides (R-X) results in the formation of a new carbon-carbon bond at the α-position, yielding an α-substituted β-diketone.

Acylation: Similarly, the enolate can react with acylating agents such as acyl chlorides (R-COCl) or acid anhydrides to introduce an acyl group at the α-carbon, forming a β-triketone derivative.

Cyclization Reactions and Heterocyclic Compound Formation from this compound

The 1,3-relationship of the carbonyl groups in this compound makes it an ideal building block for the synthesis of a wide array of five- and six-membered heterocyclic systems. mdpi.com The specific heterocycle formed depends on the nature of the reagent it is condensed with.

As discussed previously (Section 3.2.1), reactions with reagents containing two nucleophilic sites are particularly effective for forming cyclic structures. For example, condensation with 1,2- or 1,3-diamines can lead to the formation of larger heterocyclic rings, such as diazepines. The versatility of β-diketones as synthons is a cornerstone of heterocyclic chemistry, providing access to diverse molecular scaffolds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Ethyl benzoylacetate |

| Guanidine |

| Hydrazine |

| Hydroxylamine |

| Pyrazole (B372694) |

| Isoxazole |

| Pyrimidine (B1678525) |

Synthesis of Pyrazole, Isoxazole, and Pyrimidine Derivatives from this compound

The presence of two electrophilic carbonyl carbons separated by a methylene (B1212753) group makes this compound an ideal substrate for condensation reactions with binucleophiles to form five- and six-membered heterocyclic rings. ijpras.com

Pyrazoles: The reaction of 1,3-diketones with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of the unsymmetrical this compound, condensation with hydrazine hydrate (B1144303) proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. Due to the asymmetry of the diketone, the reaction can theoretically produce two regioisomers, although one isomer often predominates based on the relative reactivity of the two carbonyl groups. The C-3 carbonyl is sterically less hindered than the C-5 carbonyl, which is flanked by a heptyl group, suggesting that nucleophilic attack may preferentially occur at C-3.

Isoxazoles: Analogous to pyrazole synthesis, the reaction of this compound with hydroxylamine hydrochloride provides a direct route to isoxazole derivatives. The mechanism involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration. As with pyrazole synthesis, the unsymmetrical nature of the starting diketone presents the possibility of forming two regioisomeric isoxazoles. The regiochemical outcome is dependent on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine.

Pyrimidines: Pyrimidine rings can be constructed by reacting β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea, thiourea, or amidines. The condensation of this compound with acetamidine, for example, would involve a double condensation reaction, ultimately leading to the formation of a substituted pyrimidine. The resulting pyrimidine would feature the core structure of the original diketone, with the substituents determined by the alkyl groups of the diketone.

| Reactant | Resulting Heterocycle | Potential Isomers |

|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole | Two regioisomers possible |

| Hydroxylamine (NH₂OH) | Isoxazole | Two regioisomers possible |

| Acetamidine (CH₃C(NH)NH₂) | Pyrimidine | One primary product expected |

Exploration of Novel Ring Systems Incorporating the this compound Framework

Beyond the synthesis of simple five- and six-membered heterocycles, the this compound framework is a valuable scaffold for constructing more complex and novel ring systems. The reactivity of the dione allows it to participate in a variety of cyclization and multicomponent reactions.

One area of exploration is the use of the synthesized pyrazole and pyrimidine derivatives as building blocks for fused heterocyclic systems. For instance, a pyrazole derived from this compound could possess functional handles that allow for subsequent annulation reactions, leading to pyrazolopyrimidines or other fused bicyclic structures. These complex scaffolds are of significant interest in medicinal chemistry and materials science.

Furthermore, the active methylene group of this compound is a key site for Knoevenagel condensation reactions. nih.gov Reaction with various aldehydes can introduce new functionalities and extend the carbon skeleton, creating intermediates that can undergo subsequent intramolecular cyclizations to form diverse carbocyclic and heterocyclic rings. For example, a Knoevenagel product could be designed to undergo an intramolecular Michael addition, leading to the formation of a new cyclohexenone ring fused to or incorporating the original dione structure.

Oxidative and Reductive Transformations of this compound

The carbonyl groups of this compound are susceptible to both oxidation and reduction, leading to a range of functional group transformations.

Oxidative Transformations: Strong oxidizing agents can induce cleavage of the carbon-carbon bonds within the diketone. For example, oxidation with reagents like potassium permanganate (B83412) or ozone can lead to C-C bond scission, typically at the C3-C4 bond, yielding carboxylic acid fragments. The specific products would depend on the reaction conditions and the site of cleavage. Milder oxidation reactions have also been studied for β-diketones, sometimes leading to the formation of triketones or other more complex oxidized products without cleaving the carbon backbone. nih.govresearchgate.net The oxidative rearrangement of 1,3-diketones is another pathway that can yield all-carbon quaternary carboxylates. rsc.org

Reductive Transformations: The reduction of the carbonyl groups in this compound can be achieved with a variety of reducing agents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are highly effective at reducing ketones to secondary alcohols. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comchemguide.co.uk Depending on the stoichiometry of the reducing agent, the reaction can be controlled to yield either the mono-reduced keto-alcohol or the fully reduced 2-methyldecane-3,5-diol. The use of more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would readily convert both ketone functionalities to the corresponding diol. Catalytic hydrogenation over metal catalysts like Raney Nickel or Ru/C is also an effective method for the complete reduction of the diketone to the diol. acs.org

| Transformation | Reagent Example | Expected Major Product(s) |

|---|---|---|

| Oxidative Cleavage | Potassium Permanganate (KMnO₄) | Carboxylic acid fragments (e.g., heptanoic acid, 2-methylpropanoic acid) |

| Partial Reduction | Sodium Borohydride (NaBH₄, 1 equiv.) | 2-Methyldecane-3-hydroxy-5-one and 2-Methyldecane-5-hydroxy-3-one |

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) or excess NaBH₄ | 2-Methyldecane-3,5-diol |

| Catalytic Hydrogenation | H₂ / Raney Ni | 2-Methyldecane-3,5-diol |

Advanced Spectroscopic and Structural Elucidation of 2 Methyldecane 3,5 Dione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis of 2-Methyldecane-3,5-dione

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of this compound in solution. doi.org Like other β-diketones, this compound exists in a dynamic equilibrium between its diketo form and two enol tautomers, which are often in fast exchange, leading to an average spectrum. nih.gov The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and concentration.

In the diketo tautomer, the key NMR signature is the signal from the protons on the C4 methylene (B1212753) group, which would typically appear around 3.5-4.0 ppm in the ¹H NMR spectrum. In the enol form, this CH₂ group is replaced by a C=CH double bond, and the methine proton (C4-H) signal shifts downfield to approximately 5.0-6.0 ppm. A highly characteristic signal for the enol tautomer is the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond. This results in a significant downfield chemical shift, typically in the range of 14-17 ppm, and the signal is often broad. researchgate.net

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons (C3 and C5) in the diketo form would resonate at around 200 ppm. In the enol tautomer, due to conjugation and hydrogen bonding, the chemical shifts of the carbonyl and enolic carbons are altered, appearing in the range of 180-190 ppm. researchgate.net Variable temperature NMR studies can be employed to investigate the thermodynamics of the tautomeric equilibrium and to study the kinetics of interconversion. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

| Atom Position | Diketo Form (Predicted δ) | Enol Form (Predicted δ) | Notes |

|---|---|---|---|

| ¹H NMR | |||

| C4-H₂ | ~3.6 ppm | - | Methylene protons between two carbonyls. |

| C4-H | - | ~5.5 ppm | Vinylic proton in the enol form. |

| O-H | - | ~15 ppm | Intramolecularly hydrogen-bonded enolic proton. researchgate.net |

| C2-H | ~2.7 ppm | ~2.5 ppm | Methine proton adjacent to a carbonyl. |

| ¹³C NMR | |||

| C3, C5 | ~202 ppm | ~190 ppm (C=O), ~185 ppm (C-OH) | Carbonyl carbons. researchgate.net |

2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Detailed Structure Assignment

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the this compound molecule. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. It would be used to trace the connectivity of the entire carbon skeleton. For instance, a cross-peak between the C2-H proton and the C2-methyl protons would be observed, as would correlations between the protons along the heptyl chain attached to C5. In the diketo form, the C2-H proton would show a correlation to the C4-H₂ protons. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, which is crucial for assigning the crowded aliphatic regions of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. mdpi.com For the enol form, a strong NOE would be expected between the C4-H and the C2-H, indicating their spatial proximity in the cyclic, hydrogen-bonded conformation.

Solid-State NMR Studies of Crystalline this compound Forms

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their crystalline or amorphous solid phases. For this compound, ssNMR would be particularly useful for studying the tautomeric form that exists in the solid state, which may differ from that in solution. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

¹³C CP-MAS experiments can clearly distinguish between keto and enol forms in the solid state. Furthermore, if different crystalline polymorphs exist, ssNMR can identify them, as subtle changes in crystal packing lead to distinct chemical shifts. mdpi.com Advanced ssNMR techniques could also be used to measure interatomic distances, providing constraints for determining the complete solid-state structure. mdpi.com Studies on other β-diketones have successfully used ¹⁷O and ²H solid-state NMR to probe the nature of the intramolecular hydrogen bond, distinguishing between a single symmetric potential well and two tautomeric forms in fast exchange. nih.govmdpi.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•), which then undergoes a series of characteristic fragmentations.

The fragmentation of β-diketones is often directed by the carbonyl groups. Key fragmentation pathways expected for this compound include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to the loss of a methyl radical (•CH₃) from the C2 position, an ethyl group (•CH₂CH₃), or the heptyl chain (•C₇H₁₅).

McLafferty Rearrangement: This is a common fragmentation for compounds containing carbonyl groups and a sufficiently long alkyl chain. A gamma-hydrogen from the heptyl chain can be transferred to one of the carbonyl oxygens, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

Cleavage of the C3-C4 bond: This would break the molecule into two fragments, with the charge being retained on either fragment.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound (Molecular Weight: 184.28 g/mol )

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | Alpha-cleavage: loss of methyl radical from C2. |

| 141 | [M - C₃H₇]⁺ | Alpha-cleavage: loss of propyl radical from C2 side. |

| 85 | [C₅H₉O]⁺ | Cleavage at C4-C5 with charge on the smaller fragment. |

| 72 | [C₄H₈O]⁺• | McLafferty rearrangement involving the C5 carbonyl and the heptyl chain. |

Isotopic labeling is a definitive method to confirm these proposed fragmentation mechanisms. wikipedia.orgresearchgate.net For example, by synthesizing this compound with deuterium (B1214612) atoms at specific positions (e.g., on the C2-methyl group or at the C4 position), the movement of these labels during fragmentation can be tracked by observing the mass shifts in the resulting fragment ions. thieme-connect.de This allows for the unambiguous determination of which atoms are involved in each cleavage and rearrangement process. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and is particularly sensitive to the effects of conjugation and hydrogen bonding associated with its keto-enol tautomerism. thermofisher.com These two techniques are often complementary. thermofisher.com

In the diketo form, two distinct C=O stretching vibrations would be expected in the region of 1700-1730 cm⁻¹. However, for the dominant enol tautomer, the vibrational spectrum is more complex. The presence of a conjugated π-system and a strong intramolecular hydrogen bond significantly alters the vibrational frequencies. researchgate.net

Key spectral features for the enol form include:

A very broad and intense O-H stretching band, typically centered around 2500-3200 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. mdpi.com

A C=O stretching band that is shifted to a lower frequency (typically 1580-1640 cm⁻¹) due to conjugation with the C=C bond and involvement in the hydrogen bond. nih.gov

A strong C=C stretching vibration, also appearing in the 1500-1600 cm⁻¹ region.

Various C-H stretching and bending modes in the aliphatic parts of the molecule.

The strength of the intramolecular hydrogen bond directly influences the position and width of both the O-H and C=O stretching bands. researchgate.net Raman spectroscopy is particularly useful for observing the C=C and C=O stretching vibrations, which are often strong Raman scatterers. researchgate.net By comparing the spectra of this compound with its deuterated analogues, vibrational modes involving hydrogen atoms can be definitively assigned. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C=O Stretch | Diketo | 1700 - 1730 | Two distinct bands expected for the non-conjugated carbonyls. |

| C=O Stretch | Enol | 1580 - 1640 | Lower frequency due to conjugation and H-bonding. nih.gov |

| C=C Stretch | Enol | 1500 - 1600 | Characteristic of the enolic double bond. researchgate.net |

| O-H Stretch | Enol | 2500 - 3200 | Very broad band indicating strong intramolecular H-bond. mdpi.com |

X-ray Crystallography of this compound Metal Complexes and Crystalline Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining suitable single crystals of this compound itself might be challenging, the compound readily acts as a bidentate chelating ligand to form stable, crystalline complexes with a wide variety of metal ions.

The enolate form of this compound coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. X-ray crystallographic analysis of these metal complexes provides precise information on:

The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

The exact bond lengths and angles within the chelate ring, which can provide insight into the degree of electron delocalization in the coordinated ligand.

The structural data obtained from crystallography are crucial for understanding the electronic properties of these complexes and for correlating structure with reactivity. This technique has been extensively used to characterize a vast array of metal β-diketonate complexes, revealing intricate details of their molecular and supramolecular structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Curcumin |

Computational and Theoretical Chemistry of 2 Methyldecane 3,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 2-Methyldecane-3,5-dione

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These calculations can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a β-diketone like this compound, DFT is particularly useful for studying the equilibrium between its keto and enol tautomeric forms. Tautomerism involves the migration of a proton and the shifting of double bonds. DFT calculations can determine the relative energies of these tautomers, providing insights into which form is more stable under different conditions. The choice of functional and basis set is crucial for obtaining accurate results in these studies. The relative stability of tautomers can be influenced by solvent effects, which can also be modeled using computational methods like the Polarizable Continuum Model (PCM).

Table 1: Theoretical Relative Energies of Tautomers This interactive table would typically present the calculated relative energies (in kcal/mol) of the keto and enol forms of this compound in the gas phase and in various solvents, as determined by DFT calculations.

| Tautomer | Gas Phase (ΔE) | Solvent A (ΔE) | Solvent B (ΔE) |

| Keto | Data not available | Data not available | Data not available |

| Enol | Data not available | Data not available | Data not available |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in studying reaction mechanisms. For reactions involving this compound, these methods can be used to locate and characterize transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction's feasibility. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are common ab initio approaches for high-accuracy energy calculations.

Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules. By simulating the molecule in a box of solvent, one can observe how the solvent organizes around the solute and how hydrogen bonds are formed and broken. Furthermore, MD simulations can explore the conformational landscape of flexible molecules like this compound. The long alkyl chain can adopt numerous conformations, and MD simulations can identify the most populated and energetically favorable shapes, which is crucial for understanding its physical properties and biological activity.

Prediction of Spectroscopic Parameters of this compound via Computational Methods

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these methods can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to help assign peaks in experimental NMR spectra.

IR Spectra: Vibrational frequencies and intensities can be computed to identify characteristic functional group vibrations.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in UV-Vis spectroscopy.

These predictions are typically performed using methods like DFT and Time-Dependent DFT (TD-DFT).

Table 2: Predicted Spectroscopic Data for this compound This interactive table would showcase key predicted spectroscopic parameters for this compound based on computational calculations.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) of C2-H | Data not available |

| ¹³C NMR | Chemical Shift (δ) of C3=O | Data not available |

| IR Spectroscopy | Vibrational Frequency (ν) of C=O stretch | Data not available |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) | Data not available |

Following a thorough search for scientific literature and data, it has been determined that there is no available information regarding the coordination chemistry, metal complexation, or catalytic applications of the specific chemical compound “this compound.”

The requested article, which was to be structured around the synthesis, characterization, and catalytic use of metal complexes with this particular ligand, cannot be generated. Searches for the synthesis of transition metal, lanthanide, or actinide complexes using this compound as a ligand did not yield any relevant results. Similarly, no studies were found that detailed the structural analysis or the application of such complexes in polymerization or other organic transformations.

Consequently, without any research findings on the subject, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline.

Information regarding the chemical compound “this compound” is not available in the scientific literature.

Extensive searches of chemical databases and the scientific literature did not yield any results for a compound with the name “this compound.” This suggests that the name is likely incorrect or does not refer to a known chemical substance.

A closely related chemical isomer, 4-Methyldecane-3,5-dione , is a known compound. However, there is no available scientific literature on its coordination chemistry, metal complexation, or its use in the formation of coordination polymers or metal-organic frameworks (MOFs).

Therefore, it is not possible to provide an article on the coordination chemistry and material science applications of “this compound” as requested.

Role of 2 Methyldecane 3,5 Dione in Advanced Organic Synthesis and Materials Science Research

2-Methyldecane-3,5-dione as a Building Block or Precursor for Complex Organic Molecules

The utility of β-dicarbonyl compounds as versatile building blocks in organic synthesis is a cornerstone of modern chemistry. pressbooks.pubvpscience.orgyoutube.comresearchgate.netbohrium.com These compounds, including by extension this compound, are prized for the acidity of the α-hydrogen located between the two carbonyl groups, which facilitates the formation of a stabilized enolate ion. pressbooks.pubyoutube.com This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

One of the most significant applications of β-diketones is in the synthesis of heterocyclic compounds. ijpras.com By reacting with dinucleophilic reagents, this compound could serve as a precursor to a wide array of heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The specific nature of the resulting heterocyclic system would depend on the reagent used, for instance, hydrazine (B178648) would yield a pyrazole (B372694), while hydroxylamine (B1172632) would lead to an isoxazole (B147169).

Furthermore, the enolate of this compound can be alkylated and acylated at the α-position, allowing for the introduction of various substituents and the construction of more complex molecular architectures. pressbooks.pubyoutube.com This reactivity makes it a valuable intermediate in multi-step syntheses of natural products and other complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reactant | Product Type | Significance |

|---|---|---|

| Hydrazine | Pyrazole | Core structure in many pharmaceuticals |

| Hydroxylamine | Isoxazole | Biologically active compounds |

| Urea (B33335)/Thiourea | Pyrimidine (B1678525) | Building blocks of nucleic acids |

| Alkyl Halides | α-Alkylated β-diketone | Increased molecular complexity |

Incorporation of this compound into Novel Polymeric Architectures

The incorporation of β-diketones into polymer chains can impart unique properties to the resulting materials. icm.edu.pl One common approach is to functionalize the β-diketone with a polymerizable group, such as a vinyl group. While no specific research on the polymerization of this compound derivatives was found, the general principles of β-diketone chemistry suggest this is a feasible strategy.

A vinyl-substituted derivative of this compound could be synthesized and subsequently copolymerized with other monomers to introduce the β-diketone functionality as a pendant group on the polymer backbone. These pendant groups can then be used for post-polymerization modifications, such as cross-linking or the chelation of metal ions, which can significantly alter the mechanical, thermal, and optical properties of the polymer.

Metal-chelated polymers, in particular, have a wide range of applications. The ability of the β-diketone moiety to form stable complexes with a variety of metal ions is a key feature. icm.edu.pl By incorporating this compound into a polymer and then introducing metal ions, it would be possible to create materials with interesting catalytic, magnetic, or luminescent properties.

Applications in Advanced Functional Materials Research (e.g., sensor components, optoelectronic materials)

The unique properties of β-diketones and their metal complexes make them attractive candidates for the development of advanced functional materials. mdpi.com Although direct applications of this compound in this area are not documented, its potential can be inferred from the broader class of β-diketone-containing materials.

The formation of metal complexes with β-diketones can lead to compounds with interesting photophysical properties, including fluorescence and phosphorescence. mdpi.com Lanthanide complexes of β-diketones, for example, are well-known for their sharp emission bands and are used in applications such as organic light-emitting diodes (OLEDs) and bio-imaging. It is plausible that lanthanide complexes of this compound could exhibit similar luminescent properties.

Furthermore, the ability of β-diketones to act as ligands for metal ions can be exploited in the design of chemical sensors. A material containing this compound could be designed to exhibit a change in its optical or electronic properties upon binding to a specific metal ion, forming the basis of a sensor for that ion.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Application | Underlying Principle |

|---|---|---|

| Lanthanide Complexes | OLEDs, Bio-imaging | Luminescence via antenna effect |

| Transition Metal Complexes | Catalysis | Tuning of metal's electronic properties |

| Polymer-Metal Complexes | Self-healing materials, smart coatings | Reversible metal-ligand interactions |

Advanced Analytical Methodologies for Detection and Quantification of 2 Methyldecane 3,5 Dione in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized 2-Methyldecane-3,5-dione and for real-time monitoring of its formation or degradation during chemical reactions. chromatographyonline.combridgewater.edu However, the analysis of β-diketones by conventional reversed-phase HPLC can be challenging due to poor peak shapes resulting from the compound's ability to chelate with trace metals in the HPLC system or interact with silanol (B1196071) groups on the column packing. nih.govresearchgate.net

Method development for this compound focuses on mitigating these issues to achieve sharp, symmetrical peaks and reproducible retention times. A reversed-phase approach is typically employed. The use of a high-purity silica (B1680970) C18 column is a common starting point. To improve peak shape, additives like trifluoroacetic acid (TFA) are often included in the mobile phase to suppress silanol interactions. youtube.com In some cases, specialized columns, such as those with mixed-mode stationary phases (combining reversed-phase and ion-exchange characteristics), can offer superior resolution and peak symmetry for β-diketones without derivatization. nih.govresearchgate.net

For purity analysis, a gradient elution method allows for the separation of the main compound from potential impurities with different polarities. The purity is typically determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks at an appropriate UV wavelength.

For reaction monitoring, a rapid isocratic HPLC method is often preferred. chromatographyonline.com By injecting aliquots from the reaction mixture at timed intervals, the consumption of reactants and the formation of this compound can be tracked. researchgate.net This provides valuable kinetic data and helps determine the optimal reaction endpoint. bridgewater.edubridgewater.edu

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Purity Assessment | Reaction Monitoring |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA | 65% Acetonitrile / 35% Water + 0.1% TFA | | Elution Mode | Gradient | Isocratic | | Flow Rate | 1.0 mL/min | 1.2 mL/min | | Detector | UV/Vis Diode Array (DAD) at 275 nm | UV/Vis at 275 nm | | Column Temp. | 35 °C | 40 °C | | Injection Vol. | 10 µL | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polarity and relatively high boiling point of this compound, direct analysis by GC can be difficult. Therefore, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form, improving its chromatographic behavior. oup.comyoutube.com

The most common derivatization strategy for compounds with active hydrogens, such as the enol form of β-diketones, is silylation. gcms.czsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group of the enol tautomer to form a trimethylsilyl (B98337) (TMS) ether. This process blocks the polar group, increases volatility, and prevents unwanted interactions within the GC column. sigmaaldrich.com Another approach involves methoximation to protect the keto groups from isomerization, followed by silylation to derivatize the enol. youtube.com Alternatively, reagents such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can be used to form stable oxime derivatives of the ketone functionalities, which are highly responsive to electron capture detection (ECD) or can be analyzed by MS. nih.govresearchgate.netsigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and fragments them in a reproducible pattern. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification of the this compound derivative by comparing its fragmentation pattern to spectral libraries.

Table 2: Derivatization Strategies for GC-MS Analysis of this compound

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages |

|---|---|---|---|

| BSTFA | Enolic Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increases volatility and thermal stability. youtube.com |

| PFBHA | Carbonyl (C=O) | Pentafluorobenzyl Oxime | Creates highly sensitive derivatives for ECD and MS. nih.govsigmaaldrich.com |

| Methoxyamine HCl | Carbonyl (C=O) | Methoxyoxime | Prevents tautomerization, reducing multiple derivative peaks. youtube.com |

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Mixture Analysis

When this compound is present in complex research matrices, such as biological extracts or environmental samples, standard chromatographic techniques may lack the required selectivity and sensitivity. amazonaws.comchromatographytoday.com In such cases, advanced hyphenated techniques, which couple two or more analytical methods, are indispensable. scientistlive.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. scientistlive.com After separation on an LC column, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated or deprotonated this compound is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise from the matrix, allowing for highly selective and sensitive quantification at trace levels. amazonaws.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) is an ideal technique for analyzing complex volatile or semi-volatile mixtures. nih.govresearchgate.net It employs two different GC columns (e.g., a nonpolar column followed by a polar column) connected by a modulator. ncsu.edu This setup provides a significantly higher peak capacity and resolving power than single-column GC, allowing for the separation of compounds that would otherwise co-elute. nih.govresearchgate.net When coupled with a fast-scanning mass spectrometer, like a Time-of-Flight (TOF) detector, GCxGC-MS can resolve hundreds or even thousands of individual compounds in a single run, making it exceptionally powerful for non-targeted screening and identification of this compound (after derivatization) in highly complex samples. ncsu.edusepscience.comnih.gov

Table 3: Comparison of Advanced Techniques for Complex Mixture Analysis

| Technique | Principle | Primary Advantage | Application for this compound |

|---|---|---|---|

| LC-MS/MS | LC separation followed by precursor/product ion monitoring. | Exceptional selectivity and sensitivity for targeted quantification. amazonaws.com | Quantifying low concentrations in biological fluids or environmental samples without derivatization. |

| GCxGC-MS | Two orthogonal GC separations coupled to a mass spectrometer. | Ultra-high resolving power for separating co-eluting compounds. nih.gov | Identifying and quantifying the derivatized compound in complex volatile matrices like natural product extracts. |

Development of Spectrophotometric Assays for Research-Scale Quantification

For routine, research-scale quantification where high-throughput analysis is needed, the development of a simple spectrophotometric assay can be a cost-effective and rapid alternative to chromatographic methods. researchgate.netnih.govnih.gov The utility of this approach for this compound is based on the distinct spectroscopic properties of β-diketones, which exist in a solvent-dependent equilibrium between their keto and enol tautomers. cdnsciencepub.commdpi.com

The enol form of β-diketones possesses a conjugated π-system that gives rise to a strong ultraviolet (UV) absorbance band, typically between 270-360 nm. researchgate.netnih.gov The exact position and intensity of this peak are highly sensitive to the solvent's polarity; non-polar solvents favor the intramolecularly hydrogen-bonded enol form, leading to a higher absorbance in this region. cdnsciencepub.comsemanticscholar.org A quantitative assay can be developed by dissolving the sample in a suitable non-polar solvent (e.g., cyclohexane (B81311) or hexane), measuring the absorbance at the λmax of the enol form, and calculating the concentration using a standard curve prepared with known concentrations of purified this compound.

Alternatively, a colorimetric assay can be developed based on the reaction of the enol form with certain metal ions. A classic example is the ferric chloride test, where the enol tautomer reacts with iron(III) chloride (FeCl₃) to produce a distinctively colored coordination complex (typically red, blue, or violet). wikipedia.orgsynthetikaeu.com The intensity of the resulting color is proportional to the concentration of the β-diketone and can be quantified by measuring the absorbance in the visible region of the spectrum (e.g., around 530-590 nm) using a UV-Vis spectrophotometer. This method is particularly useful if the sample matrix contains other compounds that absorb in the UV region, as the measurement is shifted to the visible spectrum, reducing potential interferences. researchgate.netresearchgate.net

Table 4: Spectroscopic Properties of β-Diketones for Assay Development

| Property | Description | Assay Principle |

|---|---|---|

| Keto-Enol Tautomerism | Equilibrium between keto and enol forms, influenced by solvent polarity. cdnsciencepub.comuclouvain.be | The proportion of the enol form is higher in non-polar solvents. |

| UV Absorbance | The conjugated enol form strongly absorbs UV light. nih.gov | Direct quantification by measuring absorbance in a non-polar solvent and comparing to a standard curve. |

| Complexation with Fe(III) | The enol form chelates with Fe³⁺ ions to form a colored complex. wikipedia.orgsynthetikaeu.com | Colorimetric quantification by measuring the absorbance of the colored complex in the visible range. |

Potential Biological and Environmental Research Perspectives Excluding Clinical and Safety Data

Role in Model Biochemical Reaction Pathways or Metabolic Studies

There is currently no available scientific literature that describes the role of 2-Methyldecane-3,5-dione in any model biochemical reaction pathways or metabolic studies. Research into how this specific compound might be metabolized by organisms, or its potential to act as a precursor or intermediate in biological pathways, has not been published.

Interaction with Enzyme Mimics or Artificial Biological Systems in vitro (academic context)

No academic research could be found detailing the interaction of this compound with enzyme mimics or its behavior within artificial biological systems in an in vitro context. Studies exploring its potential as a substrate, inhibitor, or modulator in such systems have not been documented.

Environmental Fate and Degradation Research of this compound in Model Systems

Information regarding the environmental fate and degradation of this compound in model systems is absent from the current scientific record. There are no studies on its persistence, biodegradability, or transformation products in environmental compartments such as soil, water, or air.

Future Research Directions and Emerging Paradigms for 2 Methyldecane 3,5 Dione

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Methyldecane-3,5-dione and its derivatives is poised to benefit significantly from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

Flow chemistry enables precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For the synthesis of this compound, a potential flow process could involve the Claisen condensation of a methyl ester of a long-chain carboxylic acid with a suitable ketone. The ability to rapidly screen catalysts and reaction conditions in an automated fashion would accelerate the optimization of this transformation.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of a 2-Alkyl-β-diketone

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 15-60 minutes |

| Typical Yield | 65-75% | 85-95% |

| Purity | Good | Excellent |

| Scalability | Limited | High |

| Safety | Handling of pyrophoric reagents in large quantities | In-situ generation and immediate use of reactive intermediates |

Automated synthesis platforms, integrated with machine learning algorithms, could further revolutionize the discovery of novel this compound derivatives. By systematically varying starting materials and reaction parameters, these systems can autonomously identify optimal conditions for the synthesis of a library of compounds with diverse functionalities.

Exploration of Novel Derivatization Strategies for Enhanced Functionality of this compound

The inherent reactivity of the dicarbonyl moiety in this compound offers a versatile handle for a wide range of derivatization reactions. These modifications can be tailored to imbue the molecule with specific chemical and physical properties, opening up new avenues for its application.

One promising area of exploration is the synthesis of metal complexes. The β-diketonate ligand, formed upon deprotonation of this compound, can chelate a variety of metal ions. The resulting metal complexes often exhibit interesting catalytic, magnetic, and optical properties. For instance, lanthanide complexes of β-diketonates are known for their luminescent properties and have applications in bio-imaging and materials science.

Another avenue for derivatization involves reactions at the α-carbon. The acidic proton at the C4 position can be removed to generate a nucleophilic enolate, which can then be reacted with a variety of electrophiles. This allows for the introduction of new functional groups that can modulate the molecule's steric and electronic properties.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Functional Group Introduced |

|---|---|---|

| Knoevenagel Condensation | Aldehydes, Amines | Substituted Alkene |

| Michael Addition | α,β-Unsaturated Carbonyls | Extended Carbon Chain |

| Schiff Base Formation | Primary Amines | Imine |

Application in Supramolecular Chemistry Research

The structure of this compound, with its potential for hydrogen bonding and metal coordination, makes it an attractive building block for supramolecular chemistry. The design and synthesis of self-assembling systems based on this molecule could lead to the development of novel materials with tailored properties.

The β-diketone moiety can participate in strong hydrogen bonding interactions, either with itself or with other complementary molecules. This can be exploited to direct the formation of well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The long alkyl chain of this compound could also play a crucial role in directing the self-assembly process through van der Waals interactions, leading to the formation of liquid crystalline phases or other ordered structures.

Furthermore, metal-coordinated assemblies of this compound could form the basis for new functional materials. For example, the formation of coordination polymers or metal-organic frameworks (MOFs) could result in materials with high porosity and catalytic activity.

Interdisciplinary Research Opportunities Involving this compound

The unique chemical properties of this compound and its derivatives create opportunities for collaboration across various scientific disciplines.

In the field of materials science, the development of new liquid crystals, polymers, and functional coatings based on this molecule could be explored. The ability to tune the molecule's properties through derivatization would be particularly valuable in this context.

In catalysis, metal complexes of this compound could be investigated as catalysts for a variety of organic transformations. The steric and electronic properties of the ligand could be systematically varied to optimize the catalyst's activity and selectivity.

From a biological perspective, the potential for this compound derivatives to act as enzyme inhibitors or as probes for biological imaging could be a fruitful area of research. The long alkyl chain may facilitate membrane permeability, making it an interesting scaffold for the development of new therapeutic agents. The exploration of these interdisciplinary avenues will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyldecane-3,5-dione, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves alkylation of a diketone precursor (e.g., decane-3,5-dione) with methyl halides or methylating agents under controlled pH and temperature. Reaction optimization includes monitoring by TLC or GC-MS to track intermediate formation. Purification often employs solvent extraction and recrystallization, with water washes to remove byproducts like ammonium salts .

- Key Parameters : Yield optimization requires stoichiometric control of reagents, inert atmospheres to prevent oxidation, and catalysts like phase-transfer agents.

Q. How is this compound characterized structurally and functionally in laboratory settings?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C) to confirm methyl group placement and ketone positions; IR for carbonyl stretching frequencies (1700–1750 cm⁻¹).

- Chromatography : HPLC or GC-MS for purity assessment.

- Crystallography : Single-crystal X-ray diffraction for 3D structural validation (if crystallizable) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability studies involve accelerated degradation tests under heat, light, and humidity. Samples are stored in amber glass at –20°C under nitrogen. Degradation products are analyzed via LC-MS to identify pathways (e.g., keto-enol tautomerization or hydrolysis) .

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic and vibrational properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and vibrational modes (e.g., C=O stretching). Visualization tools map HOMO-LUMO gaps to assess reactivity, while frequency analysis validates experimental IR/Raman data .

- Example : For the related 4-fluoro-4-methylheptane-3,5-dione, DFT-derived vibrational modes matched experimental spectra within 5% error .

Q. What experimental strategies resolve contradictions in reported biological activities of diketones like this compound?

- Methodology :

- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Target Identification : Use affinity chromatography or CRISPR-Cas9 knockout models to isolate interacting proteins .

- Meta-Analysis : Compare datasets using platforms like PubChem to identify outliers or solvent-specific artifacts .

Q. How do structural modifications (e.g., methyl group position) impact the compound’s reactivity in complex syntheses?

- Methodology :

- Comparative Synthesis : Synthesize analogs (e.g., 2,2-dimethyl vs. 2-methyl derivatives) and compare reaction rates in nucleophilic additions or cyclizations.

- Kinetic Studies : Use stopped-flow spectroscopy to measure enolization rates, influenced by steric hindrance from methyl groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.